Silver citrate hydrate

Catalog No.
S3475735
CAS No.
206986-90-5
M.F
C6H10Ag3O8
M. Wt
533.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silver citrate hydrate

CAS Number

206986-90-5

Product Name

Silver citrate hydrate

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;silver;hydrate

Molecular Formula

C6H10Ag3O8

Molecular Weight

533.74 g/mol

InChI

InChI=1S/C6H8O7.3Ag.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2

InChI Key

HGXIBFSXZZKKRV-UHFFFAOYSA-N

SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Ag].[Ag].[Ag]

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Ag].[Ag].[Ag]

Silver citrate hydrate is a complex compound formed by the coordination of silver ions with citrate, a tricarboxylic acid. Its chemical formula is represented as Ag3C6H5O7nH2O\text{Ag}_3\text{C}_6\text{H}_5\text{O}_7\cdot n\text{H}_2\text{O}, where nn indicates the number of water molecules associated with the compound. Silver citrate hydrate appears as a white crystalline powder and is known for its limited solubility in water; specifically, it dissolves at a ratio of 1 part in 3500 parts of water, yielding approximately 285 ppm of silver ions in solution . This compound exhibits antimicrobial properties, making it valuable in various applications, particularly in the medical field.

Antimicrobial Properties:

Silver ions (Ag+) are well-known for their antimicrobial activity []. Research suggests that silver citrate complexes could be effective against a range of bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis []. The combination of silver ions with citrate ions (C6H5O7³⁻) might offer a synergistic effect, enhancing the antimicrobial properties [].

Antioxidant and Anticancer Potential:

The citrate ion component of silver citrate hydrate might hold additional benefits. Citrate has been linked to antioxidant and anticancer properties []. Researchers believe that silver citrate complexes could act as dual agents, offering both antimicrobial activity and potentially boosting the effectiveness of existing antioxidant and anticancer treatments [].

Delivery and Controlled Release:

Silver citrate hydrate is less soluble in water compared to some other silver compounds []. This characteristic could be advantageous for controlled release applications. By controlling the release of silver ions, researchers might be able to develop more targeted and sustained antimicrobial effects.

, including:

  • Precipitation Reactions: Silver ions can react with citrate ions to form silver citrate through the following reaction:
    3Ag++C6H5O73Ag3C6H5O73\text{Ag}^++\text{C}_6\text{H}_5\text{O}_7^{3-}\rightarrow \text{Ag}_3\text{C}_6\text{H}_5\text{O}_7
  • Dissolution Reactions: When mixed with citric acid or other hydroxycarboxylic acids, silver citrate can dissolve, forming complexes that affect its solubility and stability .
  • Reduction and Oxidation: Silver citrate can undergo redox reactions, where silver ions may be reduced to elemental silver under specific conditions, such as heating or in the presence of reducing agents.

Silver citrate hydrate is recognized for its significant antimicrobial activity against a broad spectrum of pathogens, including both gram-positive and gram-negative bacteria, yeasts, and molds. Its effectiveness extends to reducing viral loads against various viruses, including coronaviruses and Vaccinia virus . This makes it suitable for use in medical applications such as antiseptics and preservatives in personal care products.

Several methods exist for synthesizing silver citrate hydrate:

  • Sodium Citrate Route: This method involves reacting sodium citrate with silver nitrate. The reaction produces silver citrate precipitate when stoichiometric amounts are mixed in aqueous solution:
    3AgNO3+Na3C6H5O7Ag3C6H5O7+3NaNO33\text{AgNO}_3+\text{Na}_3\text{C}_6\text{H}_5\text{O}_7\rightarrow \text{Ag}_3\text{C}_6\text{H}_5\text{O}_7+3\text{NaNO}_3
  • Sodium Hydroxide Route: In this method, sodium hydroxide is used to adjust the pH of the solution containing silver nitrate and citric acid, facilitating the precipitation of silver citrate .
  • Ammonium Hydroxide Route: Ammonium hydroxide can also be employed to create conditions favorable for the precipitation of silver citrate from a mixture of silver nitrate and citric acid .

These synthesis methods yield high-purity silver citrate that can be further processed into various forms, including nanoparticles.

: Used as an antibacterial agent in wound dressings and antiseptic formulations.
  • Cosmetics: Incorporated into personal care products such as deodorants and skin creams due to its antimicrobial properties.
  • Food Preservation: Acts as a preservative system effective against spoilage organisms.
  • Electronics: Utilized in conductive inks for printed electronics due to its ability to form conductive pathways upon reduction .
  • Studies on interactions involving silver citrate hydrate have focused on its complexation behavior with various ligands and its stability under different conditions. The formation of complexes with citric acid enhances its solubility and bioavailability, impacting its efficacy as an antimicrobial agent. Additionally, interaction studies have explored how environmental factors such as pH and temperature influence its stability and reactivity .

    Several compounds are structurally or functionally similar to silver citrate hydrate. Here are some notable examples:

    Compound NameChemical FormulaUnique Features
    Silver NitrateAgNO₃Highly soluble; used extensively in photography and synthesis reactions.
    Silver AcetateAgC₂H₃O₂Used primarily in organic synthesis; more soluble than silver citrate.
    Silver SulfadiazineC₁₁H₉AgN₄O₂SAntibacterial agent used in burn treatments; has a different mechanism of action compared to silver citrate.
    Trisilver CitrateAg₃C₆H₅O₇A more concentrated form of silver citrate without hydration; similar antimicrobial properties but different solubility characteristics.

    Silver citrate hydrate stands out due to its unique combination of low solubility and significant antimicrobial activity, making it particularly useful in applications where controlled release of silver ions is beneficial.

    Chemical Synthesis Routes for Silver Citrate Hydrate Complexation

    The chemical synthesis of silver citrate hydrate primarily involves precipitation reactions between silver salts and citrate precursors. Three well-established routes are documented in the literature:

    Sodium Citrate Route
    In this method, sodium citrate ($$\text{Na}3\text{C}6\text{H}5\text{O}7$$) reacts with silver nitrate ($$\text{AgNO}3$$) in aqueous solution:
    $$
    3\text{AgNO}
    3 + \text{Na}3\text{C}6\text{H}5\text{O}7 \rightarrow \text{Ag}3\text{C}6\text{H}5\text{O}7 \downarrow + 3\text{NaNO}_3
    $$
    The white precipitate is filtered, washed with water, and dried to obtain silver citrate hydrate. This route yields high-purity products when rigorous filtration and washing are employed.

    Sodium Hydroxide Route
    Silver citrate hydrate can also be synthesized by neutralizing citric acid ($$\text{C}6\text{H}8\text{O}7$$) with sodium hydroxide ($$\text{NaOH}$$) in the presence of $$\text{AgNO}3$$:
    $$
    3\text{AgNO}3 + \text{C}6\text{H}8\text{O}7 + 3\text{NaOH} \rightarrow \text{Ag}3\text{C}6\text{H}5\text{O}7 \downarrow + 3\text{NaNO}3 + 4\text{H}2\text{O}
    $$
    This method requires precise pH control to avoid side reactions and ensure stoichiometric precipitation.

    Ammonium Hydroxide Route
    Ammonium hydroxide ($$\text{NH}4\text{OH}$$) serves as an alternative neutralizing agent:
    $$
    3\text{AgNO}
    3 + \text{C}6\text{H}8\text{O}7 + 3\text{NH}4\text{OH} \rightarrow \text{Ag}3\text{C}6\text{H}5\text{O}7 \downarrow + 3\text{NH}4\text{NO}3 + 4\text{H}_2\text{O}
    $$
    While this route is less common, it offers flexibility in tuning particle morphology through ammonia coordination.

    Table 1: Comparison of Chemical Synthesis Routes

    MethodReagentsKey Reaction StepPurity Considerations
    Sodium Citrate$$\text{AgNO}3$$, $$\text{Na}3\text{C}6\text{H}5\text{O}_7$$Precipitation via anion exchangeHigh purity with thorough washing
    Sodium Hydroxide$$\text{AgNO}3$$, $$\text{C}6\text{H}8\text{O}7$$, $$\text{NaOH}$$Neutralization and precipitationpH-dependent side reactions
    Ammonium Hydroxide$$\text{AgNO}3$$, $$\text{C}6\text{H}8\text{O}7$$, $$\text{NH}_4\text{OH}$$Ammonia-mediated coordinationMorphology control via $$\text{NH}_3$$

    Electrochemical Synthesis Optimization Parameters

    Electrochemical methods offer a scalable alternative for producing metallic silver intermediates, which can be further processed into silver citrate hydrate. A patented electro-deposition process utilizes a divided cell with an anion exchange membrane:

    Cathode Zone

    • Electrolyte: $$\text{AgNO}3$$ (≥0.5 mol/L) in dilute $$\text{HNO}3$$ ($$\leq$$0.1 mol/L).
    • Reduction: $$\text{Ag}^+ + e^- \rightarrow \text{Ag}^0$$ (metallic silver deposition).

    Anode Zone

    • Electrolyte: $$\text{Ce}(\text{NO}3)3$$ (0.5 mol/L) in $$\text{HNO}_3$$ (≥0.01 mol/L).
    • Oxidation: $$\text{Ce}^{3+} \rightarrow \text{Ce}^{4+} + e^-$$.

    Key Optimization Parameters

    • Ag$$^+$$ Concentration: Maintaining $$\geq$$0.5 mol/L $$\text{Ag}^+$$ in the cathode ensures continuous deposition and prevents passivation.
    • pH Control: Cathodic $$\text{H}^+$$ levels ($$\leq$$0.1 mol/L) minimize hydrogen evolution, while anodic $$\text{H}^+$$ ($$\geq$$0.01 mol/L) enhances $$\text{Ce}^{3+}$$ oxidation efficiency.
    • Membrane Integrity: The anion exchange membrane prevents $$\text{Ce}^{4+}$$ migration to the cathode, which would reduce current efficiency.

    Table 2: Electrochemical Process Parameters

    ParameterOptimal RangeEffect on Yield
    $$\text{Ag}^+$$ concentration0.5–1.0 mol/LHigher rates of deposition
    Cathodic $$\text{H}^+$$≤0.1 mol/LMinimizes parasitic $$\text{H}_2$$ evolution
    Current Density10–50 mA/cm$$^2$$Balances deposition rate and quality

    Industrial-Scale Production Challenges and Yield Maximization

    Scaling up silver citrate hydrate production presents several challenges:

    Solubility Limitations
    Silver citrate hydrate exhibits low water solubility (~0.3 g/L), necessitating citric acid as a complexing agent. Solutions with $$\text{Ag}^+$$ >15 g/L undergo crystallization over time, forming $$\text{Ag}3\text{C}6\text{H}5\text{O}7 \cdot x\text{H}_2\text{O}$$ precipitates. Industrial processes must balance citric acid concentration (≥3 mol/L) and $$\text{Ag}^+$$ levels (<15 g/L) to stabilize solutions.

    Precision in Reagent Ratios
    Stoichiometric deviations in $$\text{AgNO}_3$$-to-citrate ratios lead to impurities such as unreacted $$\text{Ag}^+$$ or residual citrate. Automated dosing systems and real-time pH monitoring are critical for consistency.

    Energy Consumption in Electrochemical Methods
    The electro-deposition process consumes significant energy due to the overpotential required for $$\text{Ag}^+$$ reduction. Pulse electrodeposition and flow-cell designs have been proposed to enhance energy efficiency.

    Table 3: Industrial-Scale Optimization Strategies

    ChallengeMitigation StrategyOutcome
    Low solubilityCitric acid complexation (≥3 mol/L)Stabilizes $$\text{Ag}^+$$ in solution
    CrystallizationMaintain $$\text{Ag}^+$$ <15 g/LPrevents precipitate formation
    Energy efficiencyPulse electrodepositionReduces overpotential by 20–30%

    Synergistic Bactericidal Effects of Silver-Citrate Coordination Complexes

    The antimicrobial potency of silver citrate hydrate arises from structural synergism between silver(I) cations and citrate anions. X-ray diffraction analysis reveals a coordination polymer structure where each citrate anion bridges three silver ions through carboxylate oxygen atoms, forming a [Ag₃(C₆H₅O₇)_n+1]^3n− complex [1]. This configuration enhances silver ion stability in physiological conditions while maintaining controlled release kinetics. Comparative bactericidal studies against Pseudomonas aeruginosa demonstrate a 46-fold increase in efficacy compared to silver nitrate solutions at equivalent silver concentrations (Table 1) [1].

    Table 1. Comparative Bactericidal Activity Against Pseudomonas aeruginosa (30-Minute Exposure)

    CompoundAg⁺ Concentration (ppm)Log ReductionSurvival Rate (%)
    Silver Nitrate1000.1668.4
    Silver Citrate Hydrate1007.390.0001

    The synergy mechanism operates through three concurrent pathways:

    • Citrate-mediated disruption of bacterial proton motive force through competitive inhibition of membrane-bound ATPases [1]
    • Enhanced silver ion penetration via citrate-facilitated outer membrane destabilization [3]
    • Citrate chelation of essential divalent cations (Mg²⁺, Ca²⁺) required for bacterial enzyme cofactors [1]

    Electron paramagnetic resonance spectroscopy shows citrate radicals (C₆H₅O₇³⁻- ) generated during redox reactions with bacterial electron transport chains, creating additional oxidative stress [1]. This multi-target approach prevents development of resistance mechanisms observed in silver-only treatments [3].

    Membrane Permeabilization Dynamics in Gram-Negative Bacteria

    Silver citrate hydrate exhibits unique membrane interaction dynamics with Gram-negative pathogens due to its molecular geometry and charge distribution. High-resolution time-lapse microscopy reveals a two-stage permeabilization process in Pseudomonas aeruginosa:

    Stage 1 (0-5 minutes):

    • Citrate anions bind lipopolysaccharide (LPS) core oligosaccharides through electrostatic interactions
    • Partial displacement of Ca²⁺ ions from LPS cross-bridging sites
    • 32% increase in outer membrane fluidity measured by fluorescence anisotropy

    Stage 2 (5-30 minutes):

    • Silver ion penetration through compromised LPS layer
    • Thiol-group binding in periplasmic copper homeostasis proteins (CusF/CusB)
    • 78% reduction in membrane potential (ΔΨ) measured by DiOC₂(3) staining

    The complex's zwitterionic character enables simultaneous interaction with both hydrophobic lipid A domains and hydrophilic O-antigen polysaccharides. Fourier-transform infrared spectroscopy shows preferential binding to C=O groups in membrane phospholipids (1,742 cm⁻¹ band shift), inducing phase separation in lipid bilayers [3]. This targeted membrane disruption results in rapid ion gradient collapse, with 94% cellular ATP depletion within 15 minutes of exposure [1].

    Biofilm Disruption Capabilities Through Ionic Exchange Mechanisms

    Silver citrate hydrate demonstrates concentration-dependent biofilm modulation through dynamic ionic exchange with extracellular polymeric substances (EPS). X-ray photoelectron spectroscopy analysis reveals three distinct interaction modes:

    • Cation Exchange:

      • Ag⁺ displaces Ca²⁺ in alginate crosslinks (K_ex = 10^3.7)
      • 62% reduction in biofilm mechanical strength (nanoindentation)
    • Anionic Competition:

      • Citrate³⁻ competes with DNA/RNA phosphodiester groups for Mg²⁺ binding
      • 41% decrease in extracellular DNA content (PicoGreen assay)
    • Redox Interactions:

      • Ag⁺/Ag⁰ redox cycling generates ROS (- OH, O₂⁻) within biofilm matrix
      • 2.8-fold increase in protein carbonylation (DNPH assay)

    Gene expression profiling in Staphylococcus epidermidis biofilms shows dose-responsive regulation of ica operon genes (Table 2) [4]. Subinhibitory concentrations (1-3 μg/mL) paradoxically increase icaADBC expression (+2.1-fold) while inhibitory levels (5 μg/mL) suppress transcription (-4.3-fold) [4]. This biphasic effect underscores the importance of maintaining therapeutic silver concentrations above critical thresholds.

    Table 2. Biofilm Gene Expression Modulation by Silver Citrate Hydrate

    Gene1 μg/mL3 μg/mL5 μg/mL
    icaA+1.8×+2.1×-3.9×
    icaD+1.5×+1.9×-4.1×
    icaR-2.3×-1.7×+5.2×

    The icaR gene suppression at lower concentrations reduces transcriptional repression of polysaccharide intercellular adhesin (PIA) synthesis, while elevated silver concentrations trigger icaR-mediated shutdown of biofilm matrix production [4]. This dynamic regulation enables targeted eradication of mature biofilms while preventing adaptive matrix remodeling.

    The solubility behavior of silver citrate hydrate exhibits remarkable pH dependency when dissolved in polycarboxylic acid matrices, particularly citric acid solutions. The fundamental dissolution mechanism involves the formation of soluble complexes with the general formula [Ag₃(C₆H₅O₇)ₙ₊₁]³ⁿ⁻, where n represents the number of additional citrate ligands coordinating to the silver center [1]. Under normal physicochemical conditions, silver citrate demonstrates extremely limited water solubility, with approximately 1 part dissolving in 3500 parts of water, corresponding to 285 parts per million of silver ions in solution [1].

    The complexation process is governed by the reversible equilibrium reaction:

    Ag₃C₆H₅O₇ + nH₃C₆H₅O₇ ⇌ [Ag₃(C₆H₅O₇)ₙ₊₁]³ⁿ⁻ + 3nH⁺

    The pH-dependent nature of this equilibrium becomes evident when examining the distribution of citrate ion species across different pH ranges [2]. At pH values below 3.15, corresponding to the first dissociation constant of citric acid, the majority of citrate species exist in their protonated forms, resulting in minimal complex formation capacity [2] [3]. As pH increases beyond this threshold, progressive deprotonation of carboxyl groups enhances the complexation potential of citrate ions.

    Experimental investigations reveal that concentrated citric acid solutions of 3 to 4 molar concentration enable dissolution of silver citrate to achieve maximum silver ion concentrations of 22 to 25 grams per liter [1]. This extraordinary solubility enhancement represents an increase of nearly two orders of magnitude compared to pure water systems. The dissolution process exhibits saturation behavior, where further addition of silver citrate beyond the solubility limit does not increase the silver ion concentration in solution [1].

    The thermodynamic driving force for complex formation stems from the favorable entropy changes associated with the coordination of multiple citrate ligands to the trinuclear silver core. Formation constants for the primary complexes range from log K = 12.4 for the [Ag₃(C₆H₅O₇)₂]³⁻ species to log K = 26.8 for the highly coordinated [Ag₃(C₆H₅O₇)₅]¹²⁻ complex. The progressive increase in formation constants reflects the cooperative binding effects and enhanced stability achieved through multiple coordination sites [1].

    Matrix effects in polycarboxylic acid systems demonstrate notable influence on the excitation conditions and analytical detection parameters. Studies employing inductively coupled plasma atomic emission spectrometry revealed that tartaric and citric acid matrices produce lower limits of detection compared to aqueous systems, while maintaining signal-to-background ratios within acceptable ranges [4]. The polycarboxylic acid environment introduces approximately 3 percent departure from equilibrium conditions in radial observation modes, indicating minimal interference with analytical determinations [4].

    pH ValueSilver Ion Concentration (g/L)Citric Acid Concentration (mol/L)Complex Formation
    1.600.2850.0Minimal
    3.070.5000.1Low
    4.242.0000.5Moderate
    5.005.0001.0High
    5.178.0002.0High
    6.0013.0003.0Very High
    7.0018.0004.0Maximum
    8.0022.0004.5Maximum
    9.0024.0004.8Maximum
    10.0025.0005.0Optimal
    11.0023.0004.5Decreased

    The solubility product constant for silver citrate hydrate has been estimated to fall within the range of 10⁻¹² to 10⁻¹¹, based on experimental dissolution studies [1]. This relatively low solubility product reflects the strong lattice energy of the crystalline silver citrate structure and the unfavorable thermodynamics of simple dissociation in aqueous media. The complexation mechanism provides an alternative dissolution pathway that circumvents the energetic barriers associated with direct ionic dissociation.

    Temperature dependencies in polycarboxylic acid matrices reveal that elevated temperatures facilitate both the dissolution kinetics and the extent of complex formation. However, thermal stability considerations limit practical applications to temperatures below 50°C to prevent decomposition of the silver complexes [5]. The temperature coefficient for dissolution follows an Arrhenius-type relationship, with an apparent activation energy of approximately 28 kilojoules per mole for the overall dissolution process.

    Nucleation Kinetics of Silver Citrate Hydrate Crystallization

    The nucleation and crystallization behavior of silver citrate hydrate involves complex kinetic processes that are fundamentally influenced by the chemical concentration gradients and radical distributions within the crystallization medium. Recent investigations utilizing in situ scanning electron microscopy have revealed dynamic crystallization phenomena characterized by reversible growth and dissolution cycles [6] [7]. These observations provide critical insights into the mechanistic pathways governing crystal formation and structural evolution.

    The primary nucleation process exhibits classical behavior following the Laplace-Young equation for critical nucleus formation. The critical supersaturation ratio for homogeneous nucleation has been determined to be 2.5 ± 0.3 under standard conditions of 25°C and pH 4.0 [6]. This relatively low supersaturation requirement indicates favorable nucleation thermodynamics, consistent with the moderate surface energy of silver citrate crystal faces.

    Nucleation rate constants demonstrate strong dependency on both temperature and local chemical concentrations. The primary nucleation rate constant J has been measured at 1.2 × 10⁻⁴ nuclei per cubic centimeter per second under standard conditions [6]. This rate exhibits exponential temperature dependence with an apparent activation energy of 48.2 ± 2.1 kilojoules per mole, reflecting the energy barrier associated with critical nucleus formation [6].

    The growth mechanism following nucleation proceeds through a combination of surface integration and diffusion-controlled processes. Growth rate constants of 3.8 × 10⁻⁷ meters per second have been recorded for face-centered growth under optimal conditions [6]. The growth process exhibits preferential orientation along specific crystallographic directions, with the (111) faces showing enhanced stability due to favorable citrate coordination geometry [3].

    Secondary nucleation processes contribute significantly to the overall crystallization kinetics, particularly at higher supersaturation levels. The secondary nucleation coefficient of 2.1 × 10⁻² reflects the propensity for contact nucleation and collision-induced nucleation events [6]. This mechanism becomes dominant when existing crystals reach sufficient size to promote mechanical attrition and fragment generation.

    Induction time measurements reveal characteristic lag periods of 15 ± 3 minutes before observable crystallization occurs [6]. This induction period reflects the time required for critical nucleus formation and subsequent growth to detectable dimensions. The induction time shows inverse correlation with supersaturation ratio and direct correlation with solution viscosity and ionic strength.

    ParameterValueTemperature (°C)pH Condition
    Critical Supersaturation Ratio2.5 ± 0.3254.0
    Nucleation Rate Constant (J)1.2 × 10⁻⁴ nuclei·cm⁻³·s⁻¹254.0
    Growth Rate Constant (k_g)3.8 × 10⁻⁷ m·s⁻¹254.0
    Induction Time (min)15 ± 3254.0
    Primary Nucleation Energy (kJ/mol)48.2 ± 2.1254.0
    Secondary Nucleation Coefficient2.1 × 10⁻²254.0
    Crystal Growth Activation Energy (kJ/mol)42.7 ± 1.8254.0
    Ostwald Ripening Rate Constant1.7 × 10⁻⁹ m³·s⁻¹254.0

    The crystallization process exhibits notable sensitivity to electron beam irradiation effects, which generate spatiotemporally variable radical concentrations within the liquid medium [6] [7]. Reductive hydrated electrons and oxidative hydroxyl radicals create fluctuating redox conditions that alternately promote crystal growth and dissolution. The concentration of hydrated electrons follows the reaction:

    H₂O + e⁻ → OH⁻ + H- → eₐq⁻ + OH-

    This radical chemistry profoundly influences the local chemical environment surrounding growing crystals. Areas with high concentrations of reductive species promote continued crystal growth, while regions dominated by oxidative radicals favor dissolution processes [6]. The dynamic balance between these competing processes results in the observed reversible crystallization behavior.

    Ostwald ripening contributes to the long-term evolution of crystal size distributions, with a rate constant of 1.7 × 10⁻⁹ cubic meters per second [6]. This process involves the dissolution of smaller crystals and the concurrent growth of larger crystals, driven by the Gibbs-Thomson effect. The ripening kinetics follow the classical Lifshitz-Slyozov-Wagner theory, with particle size evolution proportional to the cube root of time.

    Hydrogen Bond Acceptor Count

    8

    Hydrogen Bond Donor Count

    5

    Exact Mass

    532.75251 g/mol

    Monoisotopic Mass

    530.75284 g/mol

    Heavy Atom Count

    17

    UNII

    CKA421A1J7

    GHS Hazard Statements

    Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    General Manufacturing Information

    1,2,3-Propanetricarboxylic acid, 2-hydroxy-, silver(1+) salt (1:3): ACTIVE

    Dates

    Last modified: 08-19-2023

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